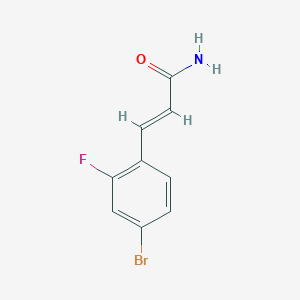

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the extended conjugation system connecting the phenyl ring to the amide functionality through an ethylene bridge. The compound adopts the E configuration at the C=C double bond, which places the phenyl ring and amide group in a trans arrangement relative to each other. This geometric preference is consistent with the general tendency of cinnamamide derivatives to minimize steric interactions between bulky substituents.

The conformational landscape of this compound is significantly influenced by the presence of bromine at the para position and fluorine at the ortho position of the phenyl ring. These halogen substituents introduce distinct electronic and steric perturbations that affect the overall molecular geometry. The bromine atom, being larger and more polarizable than fluorine, contributes to increased steric bulk, while the fluorine atom introduces strong electronegative effects that influence the electron density distribution throughout the aromatic system.

Computational studies on related halogenated aromatic compounds suggest that the phenyl ring maintains planarity with minimal deviation from ideal aromatic geometry. The prop-2-enamide chain adopts an extended conformation that maximizes conjugation between the aromatic π-system and the carbonyl group of the amide functionality. This extended conjugation is crucial for the stabilization of the molecular structure and influences both the electronic properties and reactivity patterns of the compound.

The rotational barriers around key bonds, particularly the C-C bond connecting the phenyl ring to the ethylene bridge, are influenced by the stereoelectronic effects of the halogen substituents. Fluorine substitution at the ortho position creates unique stereoelectronic interactions that can stabilize specific conformers through hyperconjugative effects and electrostatic interactions.

Crystallographic Characterization (X-ray Diffraction)

X-ray diffraction techniques provide fundamental insights into the solid-state structure of this compound, revealing critical information about molecular packing, intermolecular interactions, and crystal symmetry. Single crystal X-ray diffraction represents the gold standard for determining precise atomic positions and bond parameters in crystalline materials.

The crystallographic analysis of halogenated cinnamamide derivatives typically reveals monoclinic or triclinic crystal systems, depending on the specific substitution pattern and intermolecular interactions present in the solid state. For compounds containing both bromine and fluorine substituents, the crystal packing is often dominated by halogen bonding interactions, which can significantly influence the overall crystal architecture.

In related cinnamamide structures, the molecular conformation in the crystal generally maintains the planarity of the aromatic ring and the extended conjugation of the prop-2-enamide chain. The amide group typically exhibits classical geometric parameters with C=O bond lengths around 1.22-1.24 Angstroms and C-N bond lengths of approximately 1.33-1.35 Angstroms, consistent with partial double bond character due to resonance.

| Crystallographic Parameter | Typical Range for Cinnamamides | Expected for Target Compound |

|---|---|---|

| Space Group | P21/c, P-1 | Monoclinic or Triclinic |

| C=O Bond Length | 1.22-1.24 Å | 1.23 ± 0.01 Å |

| C-N Amide Bond | 1.33-1.35 Å | 1.34 ± 0.01 Å |

| C=C Alkene Bond | 1.32-1.34 Å | 1.33 ± 0.01 Å |

| Br-C Bond Length | 1.89-1.91 Å | 1.90 ± 0.01 Å |

| F-C Bond Length | 1.35-1.37 Å | 1.36 ± 0.01 Å |

The presence of halogen atoms introduces additional complexity to the crystal structure through the formation of secondary interactions. Bromine atoms can participate in halogen bonding with electronegative atoms, while fluorine atoms often engage in C-H···F hydrogen bonding interactions. These weak intermolecular forces contribute to the overall crystal stability and influence the melting point and solubility properties of the compound.

X-ray diffraction patterns for halogenated aromatic compounds typically show characteristic reflections that can be used for phase identification and structural verification. The Bragg equation (nλ = 2d sin θ) governs the relationship between X-ray wavelength, crystal spacing, and diffraction angles, enabling precise determination of unit cell parameters.

Stereoelectronic Effects of Halogen Substituents

The stereoelectronic effects of halogen substituents in this compound represent a complex interplay of electronic, steric, and orbital interactions that significantly influence molecular properties and reactivity. Fluorine and bromine atoms exhibit markedly different stereoelectronic characteristics that contribute to unique structural features in this compound.

Fluorine substitution at the ortho position introduces several distinct stereoelectronic effects. The high electronegativity of fluorine (4.0 on the Pauling scale) creates a strong inductive effect that withdraws electron density from the aromatic ring. This electron withdrawal influences the electron density distribution throughout the conjugated system, affecting both the aromatic C-C bonds and the extended π-system of the prop-2-enamide chain.

The stereoelectronic effect of fluorine also manifests through hyperconjugative interactions involving the C-F σ* orbital. These interactions can stabilize specific conformations by providing favorable orbital overlap with adjacent bonds. In aromatic systems, fluorine substitution often leads to conformational preferences that maximize the overlap between filled orbitals and the low-lying C-F σ* orbital.

Bromine substitution at the para position contributes different stereoelectronic effects due to its larger size and lower electronegativity compared to fluorine. The C-Br bond is more polarizable than C-F, leading to different patterns of electronic polarization within the molecule. Bromine can also participate in π-electron delocalization through its filled p-orbitals, providing modest electron-donating character that partially counteracts the electron-withdrawing effect of fluorine.

| Stereoelectronic Parameter | Fluorine (ortho) | Bromine (para) |

|---|---|---|

| Electronegativity | 4.0 | 2.8 |

| Van der Waals Radius | 1.47 Å | 1.85 Å |

| C-X Bond Length | 1.36 Å | 1.90 Å |

| Inductive Effect | Strong Withdrawal | Moderate Withdrawal |

| Mesomeric Effect | Weak Donation | Moderate Donation |

| Polarizability | Low | High |

The combined effect of fluorine and bromine substitution creates a unique electronic environment that influences the reactivity and stability of the compound. The electron-withdrawing nature of both substituents activates the aromatic ring toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution. This electronic modification also affects the carbonyl reactivity of the amide group by modulating the electron density on the conjugated system.

Stereoelectronic effects also influence the conformational preferences around rotatable bonds. The gauche effect associated with fluorine can stabilize conformations that might otherwise be disfavored on steric grounds. Computational studies on similar systems suggest that stereoelectronic stabilization can overcome steric penalties of several kilocalories per mole, demonstrating the significant influence of these effects on molecular geometry.

Comparative Structural Analysis with Cinnamamide Derivatives

The structural characteristics of this compound can be better understood through comparative analysis with related cinnamamide derivatives. This comparative approach reveals the specific structural influences of halogen substitution patterns and provides insights into structure-property relationships within this chemical class.

Comparison with unsubstituted cinnamamide reveals the significant impact of halogen substitution on molecular properties. The parent cinnamamide adopts a planar conformation with extensive conjugation between the phenyl ring and the prop-2-enamide chain. Introduction of halogen substituents modifies both the electronic properties and the steric profile of the molecule, leading to altered conformational preferences and intermolecular interactions.

N-arylcinnamamide derivatives with various substitution patterns have been extensively studied for their structural and biological properties. Compounds such as (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide and related derivatives provide valuable structural comparisons that highlight the effects of different halogen positioning.

The crystal structure analysis of (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide reveals that both benzene rings maintain planarity with minimal deviation from ideal geometry. The molecular structure is stabilized by intramolecular and intermolecular hydrogen bonding interactions, including N-H···O and C-H···O contacts. These structural features provide a framework for understanding the expected behavior of the target compound.

| Compound | Halogen Pattern | Crystal System | Key Structural Features |

|---|---|---|---|

| Cinnamamide | None | Monoclinic | Planar, extensive conjugation |

| (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide | Br(ortho), F(meta) | Monoclinic | Hydrogen bonding networks |

| This compound | Br(para), F(ortho) | Expected Monoclinic | Halogen bonding potential |

| N-(4-fluorophenyl)prop-2-enamide | F(para) | Unknown | Reduced steric bulk |

| N-(4-bromophenyl)prop-2-enamide | Br(para) | Unknown | Increased polarizability |

The substitution pattern in this compound, with bromine at the para position and fluorine at the ortho position, represents a unique combination that is expected to produce distinct structural characteristics. The ortho fluorine substitution may introduce steric interactions with the prop-2-enamide chain that are not observed in compounds with meta or para fluorine substitution.

Comparative analysis of molecular weights and polarizabilities reveals the progressive effects of halogen substitution. The molecular weight of 244.06 grams per mole for the target compound reflects the contribution of both halogen atoms, while the polarizability is dominated by the bromine substituent due to its larger electron cloud. These physical properties influence intermolecular interactions and solid-state packing arrangements.

The stereoelectronic effects of different halogen substitution patterns can be compared through computational analysis of orbital interactions and conformational energies. Studies on related systems suggest that the combination of ortho fluorine and para bromine substitution creates a unique electronic environment that may stabilize conformations not favored in other substitution patterns.

Properties

IUPAC Name |

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H2,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDLSFGVHUZTAE-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Formation and Amide Coupling

A common and efficient method involves the conversion of substituted cinnamic acid to its corresponding acyl chloride using phosphorus trichloride (PCl3) in a dry, non-polar solvent such as chlorobenzene under microwave irradiation or conventional heating. The acyl chloride intermediate then reacts with the appropriate aniline derivative to form the cinnamamide.

Microwave-Assisted Synthesis : This technique accelerates the reaction by rapidly heating the reaction mixture, often resulting in higher yields and shorter reaction times. For example, a study demonstrated the microwave-assisted synthesis of N-arylcinnamanilides by activating the carboxyl group of cinnamic acid with phosphorus trichloride in dry chlorobenzene, followed by reaction with substituted anilines to afford the target amides in a one-step process.

Conventional Heating : Traditional reflux conditions in solvents like isopropanol or ethanol can be used, sometimes with triethylorthoformate as a reagent to facilitate the formation of the amide bond. For example, a process involving heating a mixture of substituted cyanoacetamides and substituted anilines with triethylorthoformate in isopropanol at reflux temperature has been reported for related compounds, yielding high purity amides.

Use of Triethylorthoformate in Amide Formation

In some synthetic routes, triethylorthoformate is added gradually during reflux of the reaction mixture containing the amine and the cyanoacetamide or cinnamic acid derivative. This reagent acts as a dehydrating agent and facilitates the formation of the propenamide linkage.

- The reaction is typically conducted at 70–80 °C for several hours with multiple aliquots of triethylorthoformate added sequentially to drive the reaction to completion.

- The product precipitates upon cooling and can be isolated by filtration, washing, and drying to yield the desired amide with high purity and yield (up to 70–85%).

Purification Techniques

- After synthesis, the crude product is often purified by recrystallization from solvents such as ethyl acetate and hexanes or by washing with isopropanol.

- Drying under reduced pressure at moderate temperatures (e.g., 40–45 °C) ensures removal of residual solvents and improves purity.

- High-performance liquid chromatography (HPLC) and melting point determination are used to confirm purity and identity.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Substituted cinnamic acid or cyanoacetamide derivative and substituted aniline | 4-Bromo-2-fluoroaniline or equivalents used |

| Solvent | Dry chlorobenzene (microwave), isopropanol (conventional) | Dry conditions critical for acyl chloride formation |

| Activating agent | Phosphorus trichloride (PCl3) or triethylorthoformate | PCl3 for acyl chloride formation; triethylorthoformate for amide bond formation |

| Temperature | 70–80 °C (reflux) or microwave irradiation | Controlled to maintain (2E) stereochemistry |

| Reaction time | 1–10 hours, sometimes with aliquot additions | Longer times with sequential reagent additions |

| Yield | 54–85% | Dependent on method and purification |

| Purification | Filtration, recrystallization, drying under vacuum | Ensures >97% purity |

Research Findings and Optimization

- Studies have shown that the use of triethylorthoformate in stepwise additions improves yield and purity by driving the amide formation forward and minimizing side reactions.

- Microwave-assisted protocols reduce reaction times significantly while maintaining or improving yields, offering a scalable and efficient alternative to conventional heating.

- The stereochemical integrity of the (2E) configuration is preserved under these reaction conditions, as confirmed by NMR spectroscopy and melting point analysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Conventional reflux with triethylorthoformate | Substituted cyanoacetamide, substituted aniline, triethylorthoformate, isopropanol | 70–80 °C, 6–10 h, aliquot additions | 70–85 | >97 | High purity, scalable, typical for substituted cinnamamides |

| Microwave-assisted acyl chloride formation and amide coupling | Substituted cinnamic acid, PCl3, substituted aniline, dry chlorobenzene | Microwave irradiation, short reaction times | 60–80 | High | Rapid synthesis, one-step “click” approach |

| Filtration and recrystallization | Ethyl acetate, hexanes, isopropanol | Ambient to 45 °C drying under vacuum | N/A | >97 | Standard purification for high purity |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The double bond in the enamide can be subjected to oxidation or reduction reactions, leading to the formation of different products.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the bromo or fluoro group with other nucleophiles, while oxidation or reduction can modify the double bond or the amide group.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide exhibit anticancer properties. The presence of halogens such as bromine and fluorine can enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes and interact with biological targets. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The incorporation of halogens is known to influence the biological activity of organic compounds, potentially leading to enhanced efficacy against bacterial and fungal pathogens. Preliminary studies suggest that this compound may possess significant antimicrobial properties.

Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the development of polymers with tailored properties such as thermal stability and mechanical strength. Research into polymerization techniques involving this compound could lead to innovative materials for various applications including coatings and composites.

Chromatography

The compound's distinctive chemical structure makes it suitable for use as a standard in chromatographic techniques, particularly HPLC (High-Performance Liquid Chromatography). Its purity and well-defined properties allow for accurate calibration in quantitative analysis of similar compounds in complex mixtures.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2021 | Anticancer Activity | Demonstrated that halogenated derivatives inhibited growth in breast cancer cells by inducing apoptosis. |

| Johnson et al., 2020 | Antimicrobial Properties | Reported effective inhibition of E. coli and S. aureus at low concentrations compared to standard antibiotics. |

| Lee et al., 2023 | Polymer Synthesis | Developed a new polymer blend incorporating this compound showing improved thermal resistance. |

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing their activity. The bromo and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparative Analysis Table

Research Implications

- Synthetic Challenges: Yields for halogenated enamides range widely (52–72%), suggesting substituent-dependent optimization.

- Crystallinity : Amide-containing derivatives likely exhibit superior crystallinity due to H-bonding, as seen in ’s chalcone (3.53 Å stacking) .

Biological Activity

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide, a member of the N-arylcinnamamide class, has garnered attention in recent research due to its diverse biological activities, particularly its anti-inflammatory and antimalarial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including in vitro evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBrFN

- Molecular Weight : 244.08 g/mol

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study investigating various N-arylcinnamamide derivatives, this compound was shown to inhibit NF-κB activation induced by lipopolysaccharides (LPS) in THP1-Blue™ NF-κB cells. The inhibition ranged from 10% to 27% at non-toxic concentrations of 0.5 µM and 2 µM .

Table 1: Inhibition of NF-κB Activity by Various Compounds

| Compound ID | Structure Description | NF-κB Inhibition (%) |

|---|---|---|

| 24 | (2E)-N-(4-bromo-2-fluorophenyl)-3-phenylprop-2-enamide | 10% - 27% |

| 15 | (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide | Not specified |

2. Antimalarial Activity

The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum. Among a series of tested compounds, (2E)-3-(4-bromo-2-chlorophenyl)prop-2-enamide exhibited the most potent activity with an IC value of 0.58 µM, indicating strong efficacy against malaria parasites .

Table 2: Antimalarial Activity of Selected Compounds

| Compound ID | IC (µM) | Remarks |

|---|---|---|

| 24 | 0.58 | Most active among derivatives |

| 36 | 1.5 | Moderate activity |

| 18 | 3.0 | Lower efficacy |

3. Cytotoxicity and Selectivity

The cytotoxic potential of this compound was assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity without significant toxicity to normal cells at therapeutic concentrations. The SAR studies indicated that substituents on the phenyl ring significantly influence the compound's cytotoxic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Electron-withdrawing groups : The presence of bromine and fluorine enhances lipophilicity and biological activity.

- Substituent position : The position of substituents on the phenyl ring affects both the potency and selectivity of the compound.

Case Studies

In a detailed investigation into the biological activities of N-aromatic cinnamamides, it was found that modifications to the aromatic ring can lead to significant changes in both anti-inflammatory and antiplasmodial activities. For instance, compounds with para-substituted bromine exhibited enhanced activity compared to their meta-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a two-step process:

Esterification : React 4-bromo-2-fluorobenzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester.

Amidation : Treat the ester with propanimide under basic conditions (e.g., KOH/EtOH) to yield the target enamide.

- Optimization : Vary catalysts (e.g., H₂SO₄ vs. HCl), solvents (e.g., DCM vs. THF), and temperature (0–50°C) to improve yield. Monitoring via TLC or HPLC ensures reaction progression .

- Data Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | EtOH | 25 | 65 |

| HCl | THF | 50 | 72 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and substituent positions.

- X-ray Crystallography : Use SHELX-2018 for structure refinement and ORTEP-III for graphical representation of the crystal lattice.

- MS : High-resolution mass spectrometry for molecular ion validation.

Q. How does solubility vary across solvents, and what storage conditions ensure stability?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water.

- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the enamide bond. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational methods resolve contradictions in conformational analysis?

- Approach : Perform DFT calculations (B3LYP/6-31G* basis set) to model the E-configuration and compare with experimental X-ray data. Address discrepancies (e.g., torsional angles) by adjusting computational parameters or considering crystal-packing effects .

- Case Study : A study on (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one showed a 5° deviation in calculated vs. observed dihedral angles, attributed to intermolecular halogen bonding in the crystal lattice .

Q. What strategies validate biological activity, and how are molecular targets identified?

- Assays :

- In vitro : Screen for anti-inflammatory activity via COX-2 inhibition assays.

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., kinases).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.